molecular formula C7H9N3O3 B15324158 (2-Methoxy-4-nitro-phenyl)hydrazine

(2-Methoxy-4-nitro-phenyl)hydrazine

Cat. No.: B15324158
M. Wt: 183.16 g/mol
InChI Key: BYBYUDDRIJYSPK-UHFFFAOYSA-N
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Description

(2-Methoxy-4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a methoxy group at the second position and a nitro group at the fourth position on a phenyl ring, with a hydrazine moiety attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxy-4-nitrophenyl)hydrazine typically involves the reaction of 2-methoxy-4-nitroaniline with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

2-Methoxy-4-nitroaniline+Hydrazine hydrate(2-Methoxy-4-nitrophenyl)hydrazine\text{2-Methoxy-4-nitroaniline} + \text{Hydrazine hydrate} \rightarrow \text{(2-Methoxy-4-nitrophenyl)hydrazine} 2-Methoxy-4-nitroaniline+Hydrazine hydrate→(2-Methoxy-4-nitrophenyl)hydrazine

Industrial Production Methods

Industrial production methods for (2-methoxy-4-nitrophenyl)hydrazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4-nitrophenyl)hydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The hydrazine moiety can react with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium ethoxide, ethanol.

    Condensation: Aldehydes or ketones, ethanol.

Major Products Formed

    Reduction: 2-Methoxy-4-aminophenylhydrazine.

    Substitution: Various substituted phenylhydrazines.

    Condensation: Hydrazones.

Scientific Research Applications

(2-Methoxy-4-nitrophenyl)hydrazine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor to bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: It is used in the preparation of functional materials, such as liquid crystals and polymers.

    Analytical Chemistry: The compound is employed in the development of analytical reagents for the detection and quantification of various analytes.

Mechanism of Action

The mechanism of action of (2-methoxy-4-nitrophenyl)hydrazine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitro group can also participate in redox reactions, generating reactive intermediates that can affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-nitroaniline: Similar structure but lacks the hydrazine moiety.

    4-Nitrophenylhydrazine: Similar structure but lacks the methoxy group.

    2-Methoxyphenylhydrazine: Similar structure but lacks the nitro group.

Uniqueness

(2-Methoxy-4-nitrophenyl)hydrazine is unique due to the presence of both methoxy and nitro groups on the phenyl ring, along with the hydrazine moiety. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

(2-methoxy-4-nitrophenyl)hydrazine

InChI

InChI=1S/C7H9N3O3/c1-13-7-4-5(10(11)12)2-3-6(7)9-8/h2-4,9H,8H2,1H3

InChI Key

BYBYUDDRIJYSPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NN

Origin of Product

United States

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